molecular formula C9H14N2O2 B8710163 N-(4,5-dimethyloxazol-2-yl)-N-ethylacetamide CAS No. 57068-17-4

N-(4,5-dimethyloxazol-2-yl)-N-ethylacetamide

Cat. No.: B8710163
CAS No.: 57068-17-4
M. Wt: 182.22 g/mol
InChI Key: XPOQNIPWKNKCDY-UHFFFAOYSA-N
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Description

N-(4,5-dimethyloxazol-2-yl)-N-ethylacetamide is an organic compound characterized by the presence of an oxazole ring substituted with dimethyl and ethylacetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethyloxazol-2-yl)-N-ethylacetamide typically involves the reaction of 4,5-dimethyl-1,3-oxazole with ethylacetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethyloxazol-2-yl)-N-ethylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the original compound.

Scientific Research Applications

N-(4,5-dimethyloxazol-2-yl)-N-ethylacetamide has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of N-(4,5-dimethyloxazol-2-yl)-N-ethylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,5-Dimethyl-1,3-oxazol-2-yl)acetamide
  • N-(4,5-Dimethyl-1,3-oxazol-2-yl)methanamine
  • 5-(4,5-Dimethyl-1,3-oxazol-2-yl)-4-(3-piperidinyl)-2-pyrimidinyl methyl ether

Uniqueness

N-(4,5-dimethyloxazol-2-yl)-N-ethylacetamide is unique due to its specific substitution pattern and the presence of both dimethyl and ethylacetamide groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

57068-17-4

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

N-(4,5-dimethyl-1,3-oxazol-2-yl)-N-ethylacetamide

InChI

InChI=1S/C9H14N2O2/c1-5-11(8(4)12)9-10-6(2)7(3)13-9/h5H2,1-4H3

InChI Key

XPOQNIPWKNKCDY-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=NC(=C(O1)C)C)C(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-Ethyl-acetamide (10.0 g, 0.115 m) in dry butyl hexyl ether (50 ml) was stirred at room temperature under nitrogen during the dropwise addition of a 1.445 M solution of n-butyl lithium in hexane (79.6 ml, 0.115 m). After the addition, the mixture was stirred for 15 minutes and then a solution of 4,5-dimethyl-2-methylsulphonyloxazole (20.0 g, 0.114 m) in dry butyl hexyl ether (50 ml) was added dropwise. The mixture was stirred for 2 hours at room temperature. Isolation of the product and distillation gave a colourless oil, b.p. 61°-62° C/0.3 mm.
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10 g
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79.6 mL
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50 mL
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